Achieving a 10-100 Fold Kinase Selectivity Window Over Classical PKC Isotypes
2,6-Naphthyridine-based compounds demonstrate a uniquely high selectivity window, offering a distinct advantage over pan-kinase inhibitors. Specifically, prototype Compound 11 based on this scaffold potently inhibits the novel PKC isozymes (δ, ε, η, θ) with nanomolar potency, and crucially displays a 10-100-fold selectivity over the classical PKC isotypes α/β [1]. A related derivative showed an 11–180-fold selectivity margin [2]. This level of isozyme selectivity is a critical differentiator that reduces the potential for off-target toxicities associated with broad PKC inhibition, a common limitation of less selective backbones.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | 10-100-fold selectivity for novel PKC (δ, ε, η, θ) over classical PKC (α, β) |
| Comparator Or Baseline | Classical PKC isozymes (α, β) |
| Quantified Difference | 10-100 fold preference for novel over classical isozymes |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This quantitative selectivity data directly addresses a major procurement driver: sourcing a scaffold that enables the design of safer, targeted therapeutics with a reduced risk of classical PKC-mediated side effects.
- [1] van Eis, M. J., et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 2011, 21(24), 7367-7372. View Source
- [2] van Eis, M. J., et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 2011, 21(24), 7367-7372. View Source
